![molecular formula C8H11NO2 B15075585 Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate CAS No. 412273-76-8](/img/structure/B15075585.png)
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
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Overview
Description
Methyl 7-azabicyclo[410]hept-3-ene-7-carboxylate is a unique bicyclic compound with the molecular formula C8H11NO2 It is known for its distinctive structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) can yield the desired bicyclic structure . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using efficient catalysts. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the nitrogen atom.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic framework instead of nitrogen.
Uniqueness
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate is unique due to the presence of the nitrogen atom within its bicyclic structure.
Biological Activity
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate, with the molecular formula C8H11NO2 and CAS number 412273-76-8, is a bicyclic compound recognized for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 g/mol |
IUPAC Name | This compound |
InChI Key | XIKKUZSZNLGOSW-UHFFFAOYSA-N |
This compound is hypothesized to interact with various biological targets through its nitrogen atom, which can form hydrogen bonds and coordinate with metal ions. These interactions may modulate enzyme activities and influence cellular processes such as:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Protein Interactions : It may affect protein folding and stability, leading to altered cellular functions.
Anticancer Properties
Research has indicated that derivatives of bicyclic compounds similar to Methyl 7-azabicyclo[4.1.0]hept-3-ene have demonstrated significant anticancer properties. For instance, studies involving thalidomide derivatives highlighted their ability to selectively inhibit cancer cell growth without affecting non-tumorigenic cells at concentrations as low as 10 µM . This selectivity could be crucial for developing targeted cancer therapies.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Compounds with similar bicyclic structures have been studied for their ability to prevent neuronal cell death and promote neurogenesis, providing a promising avenue for treating neurodegenerative diseases.
Case Studies
- Thalidomide Derivatives : A study focused on thalidomide derivatives revealed that certain compounds exhibited potent growth inhibition in hepatocellular carcinoma cells while sparing healthy cells, suggesting a mechanism that could be explored further for Methyl 7-azabicyclo[4.1.0]hept-3-ene derivatives .
- Enzyme Inhibition Studies : Investigations into the enzymatic interactions of related compounds have shown that they can inhibit key metabolic enzymes, potentially leading to altered drug metabolism and enhanced therapeutic efficacy in combination therapies.
Research Findings
Research indicates that this compound may serve as a valuable scaffold in drug design due to its unique structural features and biological activity:
- In Vitro Studies : Preliminary in vitro studies suggest that this compound can inhibit specific cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.
- Synthetic Pathways : The synthesis of this compound often involves cyclization reactions using transition metal catalysts, which can be optimized for better yields in pharmaceutical applications .
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate be optimized for improved yield and purity?
A multi-step synthesis pathway involves:
Aminodiol formation : Reacting peroxide (I) with amine (II) under controlled pH and temperature to produce aminodiol (III). Excess amine (II) ensures complete conversion .
Sulfonylation : Treating aminodiol (III) with a sulfonylating agent (e.g., tosyl chloride) in the presence of a base (e.g., triethylamine) to form azabicyclohept-2-ene (IV). Optimal stoichiometry (1:1.2 molar ratio of aminodiol to sulfonylating agent) minimizes side products .
Lewis acid-catalyzed cyclization : Reacting azabicyclohept-2-ene (IV) with methanol (V) and a Lewis acid (e.g., BF₃·Et₂O) to yield azabicyclohept-3-ene (VI). Temperature control (0–5°C) prevents decomposition .
Deprotection : Removing the 7-position substituent (R₂) via acid hydrolysis or catalytic hydrogenation to obtain the final product.
Key considerations :
- Monitor reaction progress using TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. What spectroscopic techniques are recommended for structural elucidation of this bicyclic compound?
Advanced Research Questions
Q. How can enantiomeric resolution of derivatives be achieved using chiral chromatography?
A validated method involves:
- Chiral stationary phase : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase (90:10 v/v) at 1.0 mL/min .
- Detection : UV at 254 nm.
- Resolution parameters : Adjust column temperature (20–25°C) and isopropanol content (5–15%) to optimize separation (α > 1.2) .
Example : Racemic methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate was resolved into (1S,2R,4R)- and (1R,2S,4S)-enantiomers with >99% enantiomeric excess (ee) .
Q. How can the biological activity of this compound be evaluated in calcium channel antagonism studies?
Experimental design :
In vitro assay : Measure inhibition of Ca²⁺ influx in HEK293 cells expressing L-type calcium channels using fluorescent dyes (e.g., Fluo-4 AM).
Dose-response : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ values .
Structural analogs : Compare activity with methyl 2-methyl-7,7-dihalo-5-phenyl-2-azabicyclo[4.1.0]hept-3-ene-4-carboxylate derivatives, which show IC₅₀ values of 0.5–5 µM .
Data analysis :
- Use nonlinear regression to model dose-response curves (GraphPad Prism).
- Perform molecular docking (AutoDock Vina) to predict binding to channel α1 subunits .
Q. What safety protocols are critical for handling this compound in the laboratory?
Q. Contradictions and Limitations
Properties
CAS No. |
412273-76-8 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-4-2-3-5-7(6)9/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
XIKKUZSZNLGOSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2C1CC=CC2 |
Origin of Product |
United States |
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